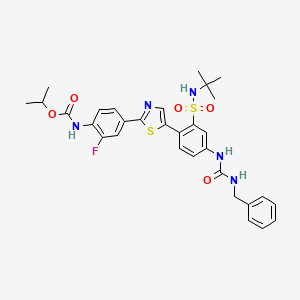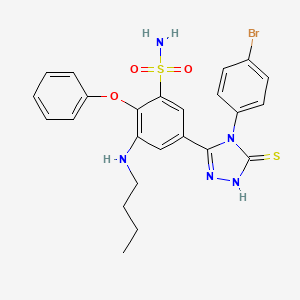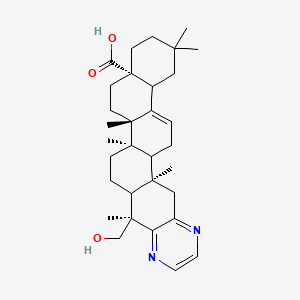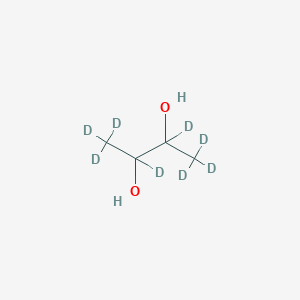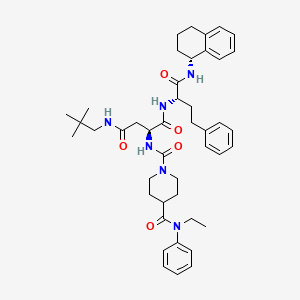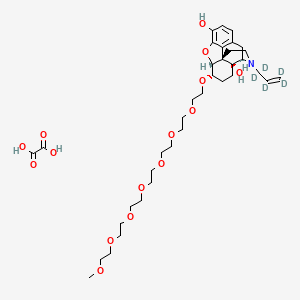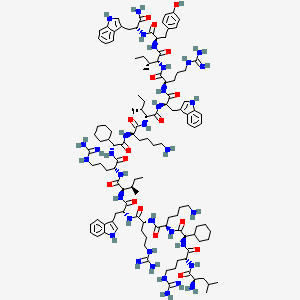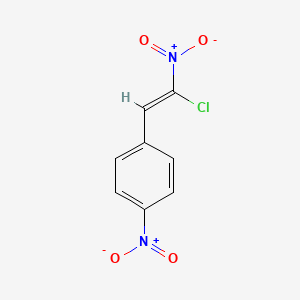
FBPase-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of FBPase-IN-2 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route can vary, but it generally involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process often includes purification steps such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
FBPase-IN-2 can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another and can occur under various conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
FBPase-IN-2 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study enzyme inhibition and metabolic pathways.
Biology: It helps in understanding the regulation of gluconeogenesis and its impact on cellular metabolism.
Medicine: This compound is being investigated for its potential therapeutic applications in treating diseases such as diabetes and cancer by modulating glucose production and metabolic pathways
Wirkmechanismus
FBPase-IN-2 exerts its effects by inhibiting the enzyme fructose-1,6-bisphosphatase. This inhibition disrupts the gluconeogenesis pathway, leading to a decrease in glucose production. The molecular targets of this compound include the active site of the enzyme, where it binds and prevents the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate . This action can have significant metabolic consequences, particularly in conditions where glucose production needs to be controlled .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to FBPase-IN-2 include other fructose-1,6-bisphosphatase inhibitors such as:
CS-917: Another potent inhibitor of fructose-1,6-bisphosphatase used in diabetes research.
MB07803: A second-generation inhibitor with improved pharmacokinetics.
Uniqueness
This compound is unique due to its specific binding affinity and inhibitory potency, which make it a valuable tool in both research and potential therapeutic applications. Its ability to selectively inhibit fructose-1,6-bisphosphatase without affecting other metabolic pathways highlights its specificity and potential for targeted therapy .
Eigenschaften
Molekularformel |
C8H5ClN2O4 |
|---|---|
Molekulargewicht |
228.59 g/mol |
IUPAC-Name |
1-[(Z)-2-chloro-2-nitroethenyl]-4-nitrobenzene |
InChI |
InChI=1S/C8H5ClN2O4/c9-8(11(14)15)5-6-1-3-7(4-2-6)10(12)13/h1-5H/b8-5+ |
InChI-Schlüssel |
YVKSKDUKJHYERJ-VMPITWQZSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C(/[N+](=O)[O-])\Cl)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1C=C([N+](=O)[O-])Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


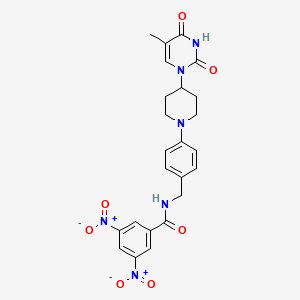
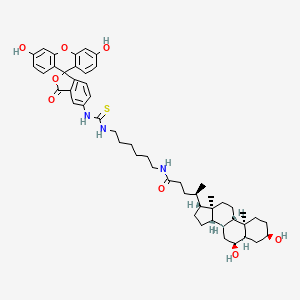


![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B15141533.png)
